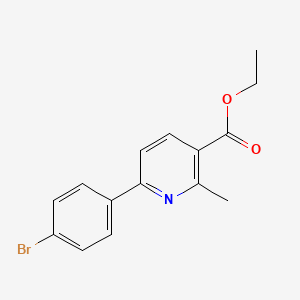

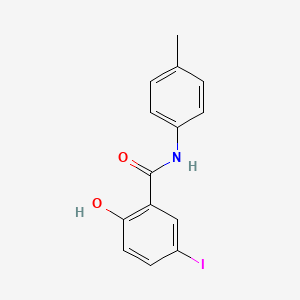

Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol with concentrated hydrochloric acid . Another example is the synthesis of ethyl 4-(4-bromophenyl)butanoate, which involves various chemical reactions .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate are not available, similar compounds like pinacol boronic esters are known to undergo catalytic protodeboronation .Applications De Recherche Scientifique

Synthesis of Heterocycles

- Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate has been utilized in the synthesis of tri- and tetra-cyclic heterocycles through radical cyclization reactions. This process involves alkylation of azoles such as imidazoles, pyrroles, indoles, and pyrazoles to form radical precursors, eventually yielding new 6-membered rings attached to the azoles (Allin et al., 2005).

Crystal and Molecular Structure Studies

- The compound has been the subject of crystal and molecular structure studies. Researchers have explored its crystal and molecular structures using X-ray diffraction, contributing to a deeper understanding of its physical properties and potential applications in various fields (Kaur et al., 2012).

Reaction with Ammonia and Primary Amines

- It reacts with ammonia and primary amines to produce 6-substituted 3-alkyl(aryl)-1-methyl-1'2-dihydropyrrolo[3'4-c]pyridin-7-ones. This reaction demonstrates its versatility in organic synthesis and the potential to create diverse chemical structures (Nadzhafova, 2002).

Synthesis of Cyclohexene Derivatives

- This compound is used in the synthesis of various cyclohexene derivatives. These derivatives have significant potential in fields like materials science and pharmaceuticals due to their unique chemical properties (Sapnakumari et al., 2014).

Corrosion Inhibition Properties

- Derivatives of this compound have been studied as corrosion inhibitors. Their effectiveness in protecting metals like mild steel highlights their potential industrial applications, particularly in the field of corrosion science (Dohare et al., 2017).

Application in Nonlinear Optics

- The compound's derivatives have been explored for their ultrafast nonlinear optical properties. This research is significant in the development of materials for optical technologies, such as organic saturable absorbers used in laser systems (Rashmi et al., 2021).

Mécanisme D'action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which forms carbon-carbon bonds between two distinct chemical entities .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . In this process, the palladium catalyst undergoes oxidation as it forms a new bond with an electrophilic organic group. Subsequently, a nucleophilic organic group is transferred from boron to palladium .

Biochemical Pathways

Compounds with similar structures have been involved in the synthesis of biaryl molecules, which have interesting medicinal properties .

Result of Action

A compound with a similar structure, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1h-pyrazol-1-yl) benzenesulfonamide (b4), has been shown to have a nontoxic acetylcholinesterase (ache) inhibitory effect .

Propriétés

IUPAC Name |

ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-3-19-15(18)13-8-9-14(17-10(13)2)11-4-6-12(16)7-5-11/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQCMNLDCZKIMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693655 | |

| Record name | Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23258-01-7 | |

| Record name | Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(11aR)-10,11,12,13-Tetrahydro-5-OH-3,7-di-2-naphthalenyl-5-oxide-diindeno[7,1-de:1',7'-fg] [1,3,2]dioxaphosphocin 98%, 99% ee](/img/structure/B6416193.png)

![Ethyl ({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetate](/img/structure/B6416196.png)

![2-(4-Bromophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B6416202.png)

![2-(3-Bromophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B6416209.png)